

Introduction: Contextualizing the Physicochemical Landscape

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Compound of Interest

Compound Name: 4-Methyl-5-phenylpentanoic acid

CAS No.: 93273-41-7

Cat. No.: B3168731

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4-Methyl-5-phenylpentanoic acid, a carboxylic acid derivative featuring both a phenyl and a chiral methyl group, presents a molecular architecture of interest in medicinal chemistry and materials science. The physical properties of such a molecule are not mere data points; they are fundamental descriptors that govern its behavior from the flask to a physiological system. For drug development professionals, understanding properties like solubility, acidity (pKa), and lipophilicity is paramount for predicting a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Similarly, for researchers in materials science, properties such as melting and boiling points provide insights into the purity, crystal lattice energy, and thermal stability of the compound.[1]

This guide provides a comprehensive overview of the core physical properties of **4-Methyl-5-phenylpentanoic acid**. While experimental data for this specific molecule is not extensively published, we will leverage computational predictions from authoritative databases and provide detailed, field-proven experimental protocols for their empirical determination. This approach ensures that this document serves not only as a data repository but also as a practical manual for the rigorous characterization of this and similar molecules.

Molecular and Computed Properties

A foundational analysis begins with the molecule's basic and computationally derived descriptors. These values provide an initial, in silico estimation of the compound's behavior and are critical for planning experimental work.

Property	Value	Source
Molecular Formula	C12H16O2	PubChem[2]
Molecular Weight	192.25 g/mol	PubChem[2]
XLogP3 (Lipophilicity)	2.8	PubChem[2]
Topological Polar Surface Area	37.3 Å ²	PubChem[2]
Hydrogen Bond Donor Count	1	PubChem[2]
Hydrogen Bond Acceptor Count	2	PubChem[2]
Rotatable Bond Count	5	PubChem[2]

These properties are computationally generated and provide a baseline for experimental verification.

Melting Point: A Gateway to Purity and Stability

The melting point is one of the most fundamental and accessible physical properties, serving as a primary indicator of a compound's purity and providing insights into the strength of its crystal lattice.[3] Pure crystalline solids typically exhibit a sharp melting range of 1-2°C, whereas impurities will depress the melting point and broaden the range.[4][5]

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the determination of the melting range using a standard capillary-based melting point apparatus.[6]

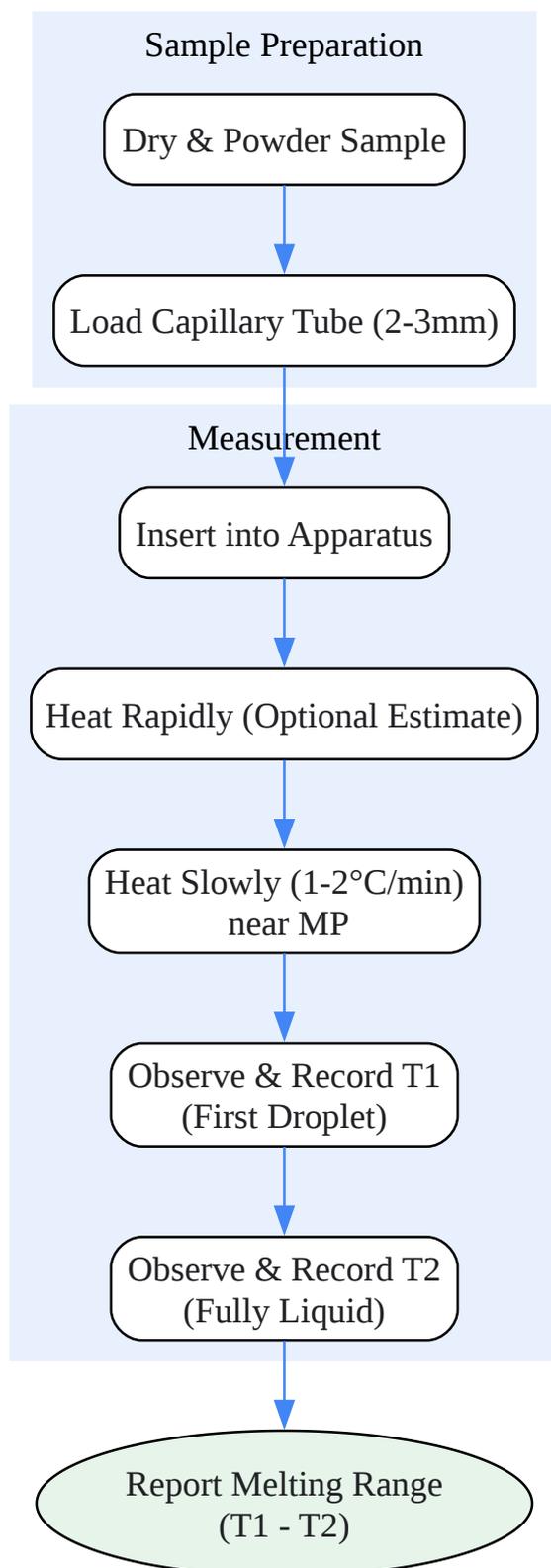
Methodology:

- **Sample Preparation:** Ensure the **4-Methyl-5-phenylpentanoic acid** sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.
- **Capillary Loading:** Invert a capillary tube (sealed at one end) and press the open end into the powdered sample. A small amount of sample will be forced into the tube.[4] Tap the sealed

end of the tube on a hard surface to pack the sample down into the bottom. Repeat until a packed sample height of 2-3 mm is achieved.[7]

- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[4][7]
- Rapid Initial Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run ($>10^{\circ}\text{C}/\text{min}$) to get a rough estimate.[4][7] Allow the apparatus to cool before proceeding with a new sample.
- Precise Determination: For an accurate measurement, begin heating at a medium rate until the temperature is about $15\text{-}20^{\circ}\text{C}$ below the expected melting point.[7]
- Slow Heating Phase: Reduce the heating rate to approximately $1\text{-}2^{\circ}\text{C}$ per minute. This slow ramp is critical to ensure thermal equilibrium between the sample, thermometer, and heating block.[4]
- Observation and Recording:
 - Record the temperature (T1) at which the first droplet of liquid becomes visible within the solid matrix.
 - Record the temperature (T2) at which the entire sample has completely transformed into a clear liquid.
- Reporting: The melting point is reported as the range T1 - T2.

Diagram: Melting Point Determination Workflow



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Caption: Workflow for Capillary Melting Point Determination.

Boiling Point: Assessing Volatility

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[8] It is a key indicator of a molecule's volatility and is influenced by factors such as molecular weight and intermolecular forces (in this case, hydrogen bonding and van der Waals forces). For non-volatile or high-boiling-point compounds like **4-Methyl-5-phenylpentanoic acid**, determination is often performed under reduced pressure to prevent thermal decomposition.

Experimental Protocol: Micro-Boiling Point (Thiele Tube) Method

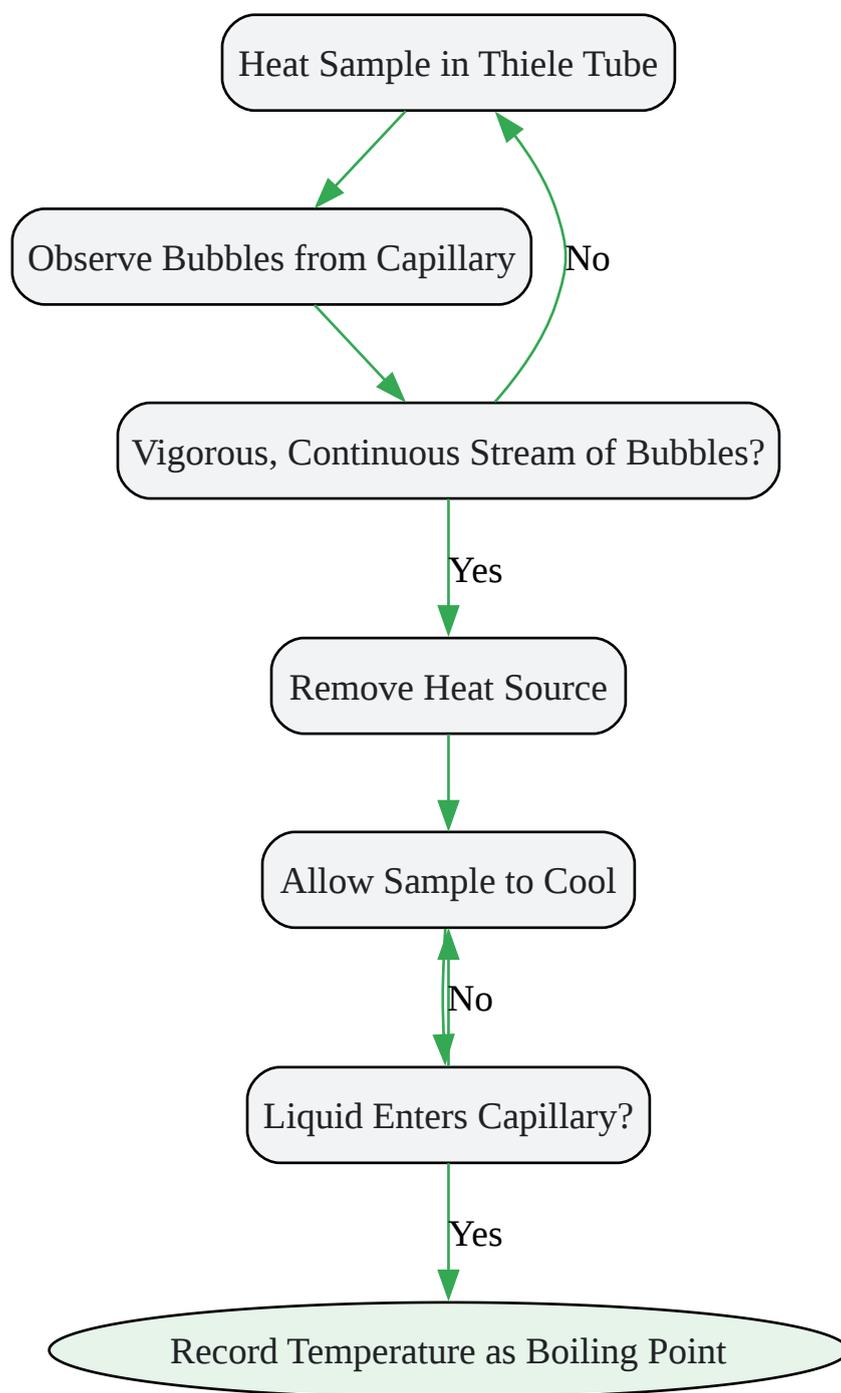
This method is ideal for small sample volumes and provides a reliable boiling point measurement.[9]

Methodology:

- Apparatus Assembly:
 - Add 0.5 mL of **4-Methyl-5-phenylpentanoic acid** to a small test tube (e.g., a 75x12mm tube).
 - Place a standard melting point capillary tube (sealed at one end) into the test tube with its open end down.
 - Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is aligned with the thermometer's bulb.
- Heating:
 - Insert the assembly into a Thiele tube containing mineral oil, ensuring the sample is below the oil level.[9]
 - Gently heat the side arm of the Thiele tube with a microburner.[10] The shape of the tube facilitates even heat distribution via convection currents.
- Observation:

- As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
- When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube's opening.[9][10]
- Recording the Boiling Point:
 - Once a vigorous stream of bubbles is observed, remove the heat source.
 - The liquid will begin to cool. The stream of bubbles will slow and then stop.
 - The precise moment the bubbling stops and the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the external atmospheric pressure. The temperature at this exact moment is the boiling point.[9][10]
- Barometric Pressure: Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[8]

Diagram: Micro-Boiling Point Determination Logic



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Caption: Logical flow for identifying the boiling point via the Thiele tube method.

Aqueous Solubility: A Cornerstone of Bioavailability

Aqueous solubility is arguably one of the most critical physical properties in drug development. [1] It dictates the rate and extent of dissolution and, consequently, absorption. The General Solubility Equation (GSE) highlights that solubility is inversely related to both the melting point (as a proxy for crystal lattice energy) and the octanol-water partition coefficient (K_{ow} , a measure of lipophilicity).[1]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the true equilibrium between the solid-state and dissolved forms of a compound. [11]

Methodology:

- Preparation: Add an excess amount of solid **4-Methyl-5-phenylpentanoic acid** to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a sealed, screw-cap vial. The excess solid is crucial to ensure saturation is reached.
- Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker or rotator. Equilibration time is critical and can range from 24 to 72 hours, depending on the compound. The goal is to reach a state where the concentration of the dissolved solute remains constant over time.
- Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high results.[11] Preferred methods include:
 - Centrifugation: Spin the vial at high speed to pellet the excess solid.
 - Filtration: Use a low-binding syringe filter (e.g., 0.22 μm PVDF) to separate the liquid phase. Ensure the filter does not adsorb the compound.
- Quantification: Carefully remove an aliquot of the clear, saturated supernatant.
- Analysis: Dilute the aliquot with a suitable solvent and determine its concentration using a validated analytical method, such as:

- High-Performance Liquid Chromatography (HPLC-UV): The most common and reliable method.
- UV-Vis Spectroscopy: Suitable if the compound has a chromophore and no interfering excipients are present.
- Calculation: Calculate the original concentration in the saturated solution, typically reported in mg/mL or $\mu\text{g/mL}$.

Note: A modified version of this method involves heating the suspension to accelerate dissolution, followed by cooling and seeding with crystals to promote equilibration to the most stable polymorphic form.[\[12\]](#)[\[13\]](#)

Acidity Constant (pKa): The Key to Ionization

The pKa is the negative logarithm of the acid dissociation constant (Ka). It defines the pH at which a molecule is 50% ionized and 50% in its neutral form.[\[14\]](#) For a carboxylic acid, the pKa value is critical as it determines the charge state of the molecule in different physiological environments. A molecule's charge state profoundly impacts its solubility, membrane permeability, and interaction with biological targets.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a robust and common method for determining the pKa of acidic and basic compounds.[\[15\]](#) It involves monitoring the pH of a solution as a titrant is added.

Methodology:

- Sample Preparation: Accurately weigh a sample of **4-Methyl-5-phenylpentanoic acid** and dissolve it in a known volume of purified water. A co-solvent (like methanol or DMSO) may be required if aqueous solubility is low, but its effect on the pKa must be considered.
- Apparatus Setup:
 - Place the solution in a jacketed beaker to maintain a constant temperature.

- Use a magnetic stirrer for continuous mixing.
- Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).
- Immerse the calibrated pH electrode into the sample solution.
- Titration:
 - Fill a calibrated buret with a standardized solution of a strong base (e.g., 0.1 M NaOH).[16]
 - Add the titrant in small, precise increments.
 - After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
- Data Analysis:
 - Plot the measured pH (y-axis) against the volume of titrant added (x-axis). This will generate a sigmoidal titration curve.[14]
 - The equivalence point is the point of maximum slope on the curve, often found by taking the first derivative of the plot. This is where all the acid has been neutralized.
 - The pKa is determined from the pH at the half-equivalence point (the point where half the volume of titrant required to reach the equivalence point has been added). At this point, the concentrations of the acidic form (HA) and its conjugate base (A-) are equal, and according to the Henderson-Hasselbalch equation, $\text{pH} = \text{pKa}$.[16]

Alternative methods include UV-Vis spectrophotometry, where absorbance changes as a function of pH are monitored, or NMR spectroscopy, which tracks changes in chemical shifts with pH.[14][15][17]

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the molecular structure and identifying key functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying the characteristic functional groups of a carboxylic acid.[18]

- O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm^{-1} . This broadness is a hallmark of the hydrogen-bonded dimer common to carboxylic acids and often overlaps with C-H stretching peaks.[19][20]
- C=O Stretch: A strong, sharp absorption band is expected between 1700-1725 cm^{-1} for the hydrogen-bonded dimer. If the acid were monomeric (e.g., in a very dilute solution in a nonpolar solvent), this peak would shift to a higher frequency ($\sim 1760 \text{ cm}^{-1}$).[19][21]
- C-O Stretch: A medium intensity band is expected in the 1210-1320 cm^{-1} region.[20][22]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

- ^1H NMR:
 - Carboxyl Proton (-COOH): A highly deshielded singlet is expected far downfield, typically between 10-13 ppm.[19][22][23] This signal is often broad and its chemical shift is dependent on concentration and solvent.[18][24] A key diagnostic test is to add a drop of D_2O to the NMR tube; the acidic proton will exchange with deuterium, causing the signal to disappear.[18][19]
 - Aromatic Protons (-C₆H₅): Signals corresponding to the five protons on the phenyl ring are expected in the 7.1-7.4 ppm region.
 - Aliphatic Protons: The various -CH₂- and -CH- protons in the pentanoic acid chain will appear between approximately 1.5 and 3.0 ppm. The protons alpha to the carboxyl group are expected to be the most downfield in this range (~ 2.2 -2.5 ppm).[24]
 - Methyl Protons (-CH₃): A doublet is expected for the methyl group protons, likely in the 0.9-1.2 ppm region.
- ^{13}C NMR:

- Carbonyl Carbon (-COOH): A signal is expected in the 170-185 ppm range.[18][19][23] This is slightly upfield compared to the carbonyl carbons of aldehydes or ketones.[25]
- Aromatic Carbons (-C₆H₅): Multiple signals are expected in the 125-140 ppm region.
- Aliphatic Carbons: The carbons of the pentanoic chain will appear in the upfield region, typically between 20-45 ppm.[24][25]

Conclusion

The physical properties of **4-Methyl-5-phenylpentanoic acid**—its melting point, boiling point, solubility, and pKa—are interconnected descriptors that collectively define its chemical identity and predict its behavior in both research and applied settings. This guide has provided a framework for understanding these properties, offering not only predicted values but also robust, standardized protocols for their experimental determination. For the medicinal chemist or drug development scientist, the rigorous application of these methods is a non-negotiable step in the journey from molecular concept to viable therapeutic agent.

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